N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide
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Overview
Description
N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide, also known as AT-125, is a synthetic compound that has been the subject of scientific research in recent years. It belongs to the class of thiadiazole derivatives and has shown promising results in various biological studies.
Scientific Research Applications
Modification and Biological Activity
- Modification with Fluorine-Containing Heterocycles : A study proposed the modification of acetazolamide, a closely related compound, to yield heterocyclic compounds with CF3 substituent, demonstrating the versatility of such compounds in chemical synthesis (Sokolov & Aksinenko, 2012).
- Antimicrobial Properties : Research has shown the potential of related sulfonamide moieties in antimicrobial applications, suggesting possible uses in combating bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014); (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).
Synthesis and Chemical Analysis
- Synthesis of Derivatives : Research focused on synthesizing derivatives of 1,3,4-thiadiazole, with applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents, highlights the chemical versatility of these compounds (Ameen & Qasir, 2017).
- Glutaminase Inhibitors : Studies on the synthesis of analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide as glutaminase inhibitors, used in cancer therapy, indicate potential therapeutic applications of related compounds (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Therapeutic and Pharmacological Research
- Antiviral and Antimicrobial Activity : The development of thiadiazole sulfonamides with potential antiviral and antimicrobial activities demonstrates their relevance in pharmaceutical research (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
- Anti-inflammatory and Antioxidant Activities : Research into the antioxidant and anti-inflammatory activities of thiadiazole derivatives indicates their potential in treating inflammatory conditions and oxidative stress (Sravya, Nagarjuna, Padmavathi, Rajitha, Priya, & Padmaja, 2019).
properties
CAS RN |
16790-52-6 |
---|---|
Product Name |
N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide |
Molecular Formula |
C5H8N4O3S2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
N-methyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)9(2)4-7-8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12) |
InChI Key |
IGSSJHNGOQIGBF-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=NN=C(S1)S(=O)(=O)N |
Canonical SMILES |
CC(=O)N(C)C1=NN=C(S1)S(=O)(=O)N |
synonyms |
Acetazolamide methyl derivative |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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